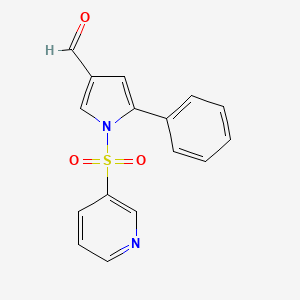
5-フェニル-1-(ピリジン-3-イルスルホニル)-1H-ピロール-3-カルバルデヒド
概要
説明
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光性複素環系色素
この化合物は、新規な蛍光性複素環系色素の設計および合成のための潜在的な候補です。これらの色素は、物理学、化学、および生物学において重要な役割を果たす電荷移動プロセスにおいて、有利な光物理的特性を有しています。 この化合物のような電子豊富な窒素担体は、これらの分野における大きな進歩につながる可能性があります .
生体医薬品用途
その構造的特徴により、この化合物は蛍光性有機ナノ粒子を作成するために使用できます。 これらのナノ粒子は、イメージング、診断、および治療的治療の一部として使用できるバイオメディシンで応用されています .
センサーおよびオプトエレクトロニクス
この化合物の電子特性により、センサーおよびオプトエレクトロニクスデバイスで使用するために適しています。 これは、環境刺激に応答するか、電子部品の製造に使用される新しい材料の開発の一部となる可能性があります .
抗菌剤
この化合物の誘導体は、抗菌特性を示すように合成できます。 このアプリケーションは、特に新しい抗生物質および消毒剤の開発において重要です .
抗がん研究
この化合物の誘導体は、さまざまなヒト癌細胞株に対する抗癌活性を試験できます。 これは、新しい化学療法薬の開発に不可欠です .
抗真菌剤および抗ウイルス剤
この化合物の構造モチーフは、いくつかの抗真菌剤および抗ウイルス剤に見られます。 その誘導体は、真菌感染症とウイルス性疾患の治療における潜在的な使用のために探求できます .
神経変性疾患の治療
類似の構造を持つ化合物は、神経変性疾患の治療に使用されてきました。 この化合物の誘導体に関する研究は、アルツハイマー病などの疾患に対する新しい治療法につながる可能性があります .
農業化学薬品
この化合物は、農薬として機能する誘導体を生成するために修正できます。 これらの化学物質は、作物を害虫や病気から保護するために使用でき、農業生産性を向上させます .
作用機序
Target of Action
The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .
Mode of Action
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .
Biochemical Pathways
By inhibiting the proton pump, 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .
Pharmacokinetics
Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.
Result of Action
The result of the action of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .
Action Environment
The action of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.
特性
IUPAC Name |
5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFVCXPMUQJUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
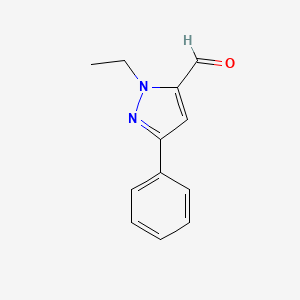
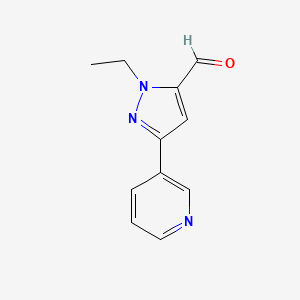
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
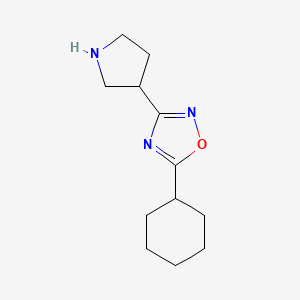
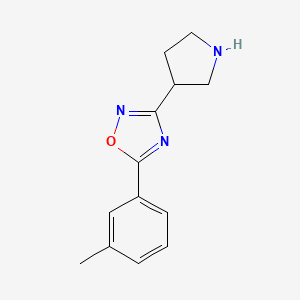

![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)







